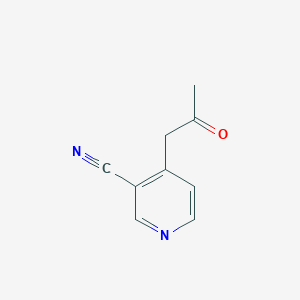

4-(2-Oxopropyl)pyridine-3-carbonitrile

Description

4-(2-Oxopropyl)pyridine-3-carbonitrile is a pyridine-based compound featuring a cyano group at the 3-position and a 2-oxopropyl substituent at the 4-position. Pyridine-3-carbonitriles are recognized intermediates in synthesizing pharmaceuticals and agrochemicals due to their reactivity and ability to form hydrogen bonds via the cyano group . The 2-oxopropyl moiety may enhance solubility or participate in keto-enol tautomerism, influencing reactivity and intermolecular interactions .

Properties

CAS No. |

23580-77-0 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-(2-oxopropyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C9H8N2O/c1-7(12)4-8-2-3-11-6-9(8)5-10/h2-3,6H,4H2,1H3 |

InChI Key |

AAVSZDJOPRPCDN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=NC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities between 4-(2-Oxopropyl)pyridine-3-carbonitrile and analogous compounds:

Key Observations:

- Substituent Effects : The 2-oxopropyl group in 4-(2-Oxopropyl)pyridine-3-carbonitrile distinguishes it from bulkier analogs like A963630, which incorporates a trifluoromethyl group and benzodioxol ring. These substituents significantly alter lipophilicity and electronic properties, impacting solubility and reactivity .

- Ring Planarity : Pyridine rings in most analogs (e.g., compounds in ) exhibit near-planar geometries (r.m.s. deviation ≤ 0.002 Å), suggesting minimal steric distortion. However, dihedral angles between pyridine and aryl substituents vary (45–54°), affecting molecular packing and crystallinity .

- Biological Activity: While 4-(2-Oxopropyl)pyridine-3-carbonitrile lacks direct activity reports, structurally related cyanopyridines with amino or sulfanyl groups (e.g., ) show antimicrobial properties, highlighting the role of substituents in bioactivity.

Crystallographic and Computational Analysis

- Crystallography : Compounds like those in are analyzed using SHELX programs, which refine small-molecule structures with high precision. The planar pyridine rings and substituent orientations are validated via these tools .

- Computational Modeling : Substituent electronic effects (e.g., electron-withdrawing CF3 in A963630) can be modeled to predict reactivity and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.